3-氟-4-氰基吡啶

描述

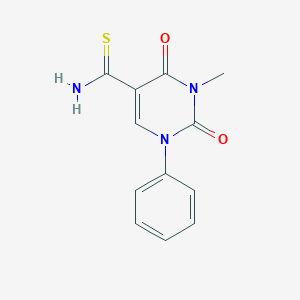

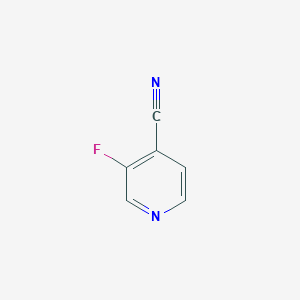

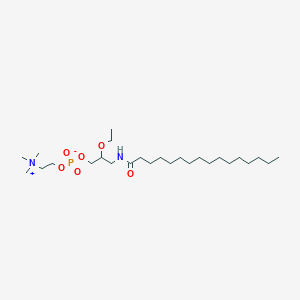

3-Fluoro-4-cyanopyridine (3FCP) is an organic compound with a molecular formula of C5H3FN2. It is an aromatic heterocyclic compound, which is a type of aromatic organic compound that contains one or more heteroatoms (atoms other than carbon or hydrogen). It is a colorless liquid that is soluble in organic solvents, such as ethanol and acetone. 3FCP is used in a variety of applications in organic synthesis and medicinal chemistry, including as a building block in the synthesis of pharmaceuticals and other compounds.

科学研究应用

药理学中的抗增殖活性

3-氟-4-氰基吡啶衍生物因其对癌细胞系的潜在抗增殖作用而受到研究。 研究表明,某些吡啶衍生物对肝癌细胞系(如HEPG2)表现出有希望的活性 。这些发现表明,3-氟-4-氰基吡啶可能是开发新型抗癌药物的宝贵骨架。

材料科学:共晶合成

在材料科学中,3-氟-4-氰基吡啶用于控制共晶的合成。 这些共晶用各种酸设计,并通过单晶X射线衍射进行分析,以了解其聚集行为和分子间势,这对增强材料的化学和物理性质至关重要 .

制药学:成像剂

氟化吡啶,包括3-氟-4-氰基吡啶,在制药行业中因其合成 F-18 替代吡啶而备受关注。 这些化合物因其独特的物理、化学和生物学特性,被用作癌症局部放射治疗和其他生物学应用的成像剂 .

农业化学:活性成分

像 3-氟-4-氰基吡啶这样的含氟化合物被纳入农业产品中,以改善其物理、生物和环境特性。 将氟原子引入先导结构是提高农业活性成分功效的常见修饰方法 .

分析化学:荧光传感器

在分析化学中,3-氟-4-氰基吡啶衍生物被开发为用于选择性测定水样中离子的荧光传感器。 例如,一种氰基吡啶衍生的传感器被创建用于选择性测定铀酰离子,这对环境监测和保护具有重要意义 .

环境科学:生物降解研究

3-氟-4-氰基吡啶也可能在环境科学中发挥作用,特别是在生物降解过程的研究中。 了解此类化合物如何与环境因素相互作用可以为制定减轻化学污染物影响的策略提供信息 .

化学合成:用于偶联反应的硼试剂

在合成化学中,3-氟-4-氰基吡啶用于制备用于铃木-宫浦偶联反应的硼试剂。 这些反应对于在复杂有机分子合成中形成碳-碳键至关重要 .

生命科学:研究与开发

最后,在生命科学中,3-氟-4-氰基吡啶因其在研究与开发中的潜在应用而成为一种受关注的化合物。 科学家在生命科学、材料科学和化学合成等各个领域利用其特性,以推进科学知识和创新 .

安全和危害

The safety information for 3-Fluoro-4-cyanopyridine indicates that it should be stored in an inert atmosphere at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

Fluoropyridines, including 3-Fluoro-4-cyanopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

作用机制

Target of Action

3-Fluoro-4-cyanopyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties . .

Mode of Action

Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 1221 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

生化分析

Biochemical Properties

They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Molecular Mechanism

It is known that fluoropyridines can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction

属性

IUPAC Name |

3-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHDTRSEWCXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623019 | |

| Record name | 3-Fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113770-88-0 | |

| Record name | 3-Fluoro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113770-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)